molecular formula C23H20FNO3 B287105 Methyl 2-{[2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoyl]amino}benzoate

Methyl 2-{[2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoyl]amino}benzoate

Cat. No. B287105
M. Wt: 377.4 g/mol
InChI Key: MSNVLMJMJAJGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoyl]amino}benzoate, also known as FUB-PB-22, is a synthetic cannabinoid that was first identified in 2012. It is a potent agonist of the cannabinoid receptors and has been used extensively in scientific research to study the effects of cannabinoids on the body.

Mechanism of Action

Methyl 2-{[2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoyl]amino}benzoate exerts its effects by binding to the cannabinoid receptors in the body. These receptors are found throughout the body, including in the brain, immune system, and peripheral tissues. When Methyl 2-{[2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoyl]amino}benzoate binds to these receptors, it activates a number of signaling pathways that are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
Methyl 2-{[2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoyl]amino}benzoate has been shown to have a number of biochemical and physiological effects on the body. It has been shown to induce hypothermia, reduce locomotor activity, and increase food intake in animal models. It has also been shown to have analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 2-{[2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoyl]amino}benzoate in scientific research is its high potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoids on the body in a more controlled and precise manner. However, one of the limitations of using Methyl 2-{[2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoyl]amino}benzoate is its potential for abuse and dependence, which can make it difficult to obtain regulatory approval for its use in research.

Future Directions

There are several future directions for research involving Methyl 2-{[2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoyl]amino}benzoate. One area of interest is the development of new drugs that target the cannabinoid receptors for the treatment of various medical conditions, such as pain, inflammation, and neurological disorders. Another area of interest is the study of the long-term effects of exposure to synthetic cannabinoids, including the potential for addiction and other adverse effects. Additionally, researchers are interested in developing new methods for synthesizing Methyl 2-{[2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoyl]amino}benzoate and other synthetic cannabinoids that are more efficient and cost-effective.

Synthesis Methods

The synthesis of Methyl 2-{[2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoyl]amino}benzoate involves the reaction of 2-fluoro-α,α-dimethylphenethylamine with 2-(2-fluoro-4-biphenylyl)propanoic acid, followed by the reaction of the resulting intermediate with methyl 2-amino-3-benzoylbenzoate. The final product is obtained by purification using chromatography techniques.

Scientific Research Applications

Methyl 2-{[2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoyl]amino}benzoate has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been shown to be a potent agonist of the cannabinoid receptors, with a binding affinity that is several times higher than that of THC, the main psychoactive component of cannabis.

properties

Product Name

Methyl 2-{[2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoyl]amino}benzoate

Molecular Formula

C23H20FNO3

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 2-[2-(3-fluoro-4-phenylphenyl)propanoylamino]benzoate

InChI

InChI=1S/C23H20FNO3/c1-15(22(26)25-21-11-7-6-10-19(21)23(27)28-2)17-12-13-18(20(24)14-17)16-8-4-3-5-9-16/h3-15H,1-2H3,(H,25,26)

InChI Key

MSNVLMJMJAJGMU-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=CC=C3C(=O)OC

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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